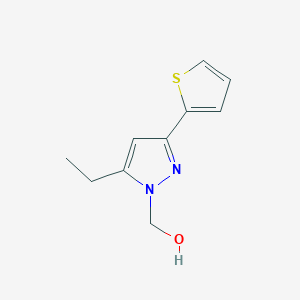

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-8-6-9(11-12(8)7-13)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREBHEZPRZWUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole derivatives like (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol generally proceeds via:

- Formation of chalcone or β-enaminone intermediates incorporating the thiophene moiety.

- Cyclocondensation with hydrazine derivatives to form the pyrazole ring.

- Functionalization of the pyrazole nitrogen to introduce the methanol substituent.

This approach is supported by literature describing pyrazoline and pyrazole syntheses using chalcones and hydrazines under reflux conditions in alcoholic solvents, often ethanol or methanol.

Preparation of Key Intermediates

2.1 Synthesis of Chalcone Precursors

- Chalcones bearing thiophene rings are prepared via Claisen-Schmidt condensation between acetylated thiophene derivatives and appropriate aldehydes or ketones.

- For example, (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one was synthesized by reacting 3-acetylpyridine with thiophene-2-carbaldehyde in methanol under basic conditions, yielding the α,β-unsaturated ketone intermediate.

Cyclocondensation to Form Pyrazole Core

- The chalcone or β-enaminone intermediates react with hydrazine derivatives (e.g., ethylhydrazine) under reflux in ethanol to form the pyrazole ring.

- Reaction conditions typically involve heating at reflux for 4–16 hours, facilitating ring closure and dehydration steps.

- The choice of hydrazine influences regioselectivity; free hydrazines tend to yield 1,5-substituted pyrazoles, while arylhydrazine hydrochlorides favor 1,3-substituted isomers.

Representative Experimental Data and Yields

Mechanistic Insights

- The initial nucleophilic attack of hydrazine on the β-enaminone or chalcone leads to cyclic intermediates.

- Dehydration and prototropic shifts yield 3-trichloromethylpyrazoles.

- Methanolysis involves conversion of the trichloromethyl group to a gem-dichloroalkene intermediate, followed by water addition, acyl chloride formation, and final substitution by methanol to furnish the methanol-substituted pyrazole.

Summary of Key Research Findings

- The preparation of this compound relies on chalcone synthesis, hydrazine cyclocondensation, and selective methanolysis.

- Regioselectivity is strongly dependent on hydrazine type and reaction conditions.

- The use of trichloromethyl enones as starting materials enables a regioselective one-pot synthesis of 1-substituted-3-carboxyalkyl-1H-pyrazoles.

- The methodology is versatile and yields high purity products, confirmed by NMR and mass spectrometry analyses.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the thiophene ring or to reduce the pyrazole ring.

Substitution: The ethyl group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: The major products would be the corresponding aldehyde or carboxylic acid.

Reduction: The major products would depend on the extent of reduction, potentially leading to a fully reduced pyrazole ring.

Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The pyrazole ring and the thiophene ring could play a role in binding to these targets, while the methanol group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Impact :

- Ethyl vs.

- Hydroxymethyl Position : The hydroxymethyl group at position 1 (target compound) vs. position 5 () alters electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets.

- Trifluoromethyl Groups: Compounds like {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methanol exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs (e.g., acetylated derivatives in ) .

- Thermal Stability : Melting points for analogs range from 120–250°C, influenced by substituent bulk and hydrogen-bonding capacity (e.g., trifluoromethyl groups lower melting points due to reduced crystallinity) .

Key Research Findings

- SHELX Refinement : Structural analogs of the target compound are frequently characterized using SHELXL for crystallographic refinement, ensuring accurate 3D modeling .

- Biological Screening : Thiophene-pyrazole hybrids are prioritized in high-throughput drug discovery due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a synthetic organic compound characterized by a pyrazole ring with an ethyl group at the 5-position and a thiophene ring at the 3-position. The methanol group is attached to the nitrogen atom of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone such as 1-ethyl-3-(thiophen-2-yl)propane-1,3-dione.

- Substitution Reaction : The resultant pyrazole undergoes a substitution reaction with formaldehyde to introduce the methanol group at the nitrogen atom.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-Cancer Activity

Recent studies have shown that derivatives of pyrazole compounds, including those similar to this compound, demonstrate significant anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values for some derivatives were reported to be below 25 μM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | < 25 |

| Compound B | MCF7 | < 25 |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. In vitro studies have shown that certain pyrazole compounds exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

In vitro evaluations of related pyrazole compounds have indicated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. However, these compounds showed limited activity against fungal strains .

The biological activities of this compound can be attributed to its structural features:

- Pyrazole Ring : Known for interacting with various molecular targets such as enzymes and receptors.

- Thiophene Ring : Enhances binding affinity due to its electron-rich nature.

The methanol group may facilitate hydrogen bonding interactions, further influencing the compound's biological efficacy.

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

- Study on Anti-Proliferative Effects : A series of pyrazole derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that modifications in substituents significantly affected anti-proliferative activity .

- Anti-inflammatory Evaluation : Compounds derived from similar scaffolds were evaluated for their COX inhibition capabilities. Some exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.